Product packaging for Menitazene(Cat. No.:CAS No. 95282-00-1)

Menitazene

Cat. No.: B12762697
CAS No.: 95282-00-1
M. Wt: 366.5 g/mol
InChI Key: XGHTZJUKJYZDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menitazene, also known as Methylnitazene, is a synthetic benzimidazole derivative with opioid activity, acting as a potent analgesic . It is a member of the nitazene class of compounds and a derivative of etonitazene, though it is notably less potent than many other analogs in this group; research indicates it has approximately ten times the potency of morphine . This product is intended solely for Research Use Only (RUO) in controlled laboratory settings, such as forensic analysis and pharmaceutical R&D . It is not intended for human or veterinary use and has never been approved for medical applications . From a chemical perspective, this compound is defined as N,N-diethyl-2-[2-[(4-methylphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine . It is supplied as a crystalline solid with a minimum purity of 98.0% and has a molecular formula of C21H26N4O2 and a molecular weight of 366.5 g/mol . Available data on its solubility indicates it is soluble in DMF and DMSO, but insoluble in ethanol and PBS . Researchers are advised to store the product at -20°C to ensure stability . WARNING: This product is strictly for research purposes in a laboratory setting. It is not for diagnostic or therapeutic procedures, nor for human or veterinary consumption. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N4O2 B12762697 Menitazene CAS No. 95282-00-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95282-00-1

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-[(4-methylphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine

InChI

InChI=1S/C21H26N4O2/c1-4-23(5-2)12-13-24-20-11-10-18(25(26)27)15-19(20)22-21(24)14-17-8-6-16(3)7-9-17/h6-11,15H,4-5,12-14H2,1-3H3

InChI Key

XGHTZJUKJYZDSW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)C

Origin of Product

United States

Pharmacological Characterization and Receptor Systems

Mu-Opioid Receptor (MOR) Agonism of Menitazene

This compound functions as a potent agonist at the mu-opioid receptor. usdoj.govj-initiative.org Agonist binding to MORs, which are G protein-coupled receptors (GPCRs), triggers intracellular signaling cascades that lead to various physiological responses, including analgesia, but also adverse effects like respiratory depression and physical dependence. nih.goveuropa.eunih.govnih.gov

Radioligand Binding Affinity Profiling at MOR

Studies investigating the binding affinity of nitazene (B13437292) compounds, including those structurally related to this compound, at the MOR have demonstrated high affinity. Radioligand binding assays are commonly used to determine the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand from the receptor binding site. mdpi.comcfsre.org For example, studies using human MOR expressed in CHO cells or rat brain tissue have employed radioligands such as [³H]-DAMGO to assess the binding of nitazenes. mdpi.comcfsre.orgnih.govnih.govresearchgate.netguidetopharmacology.org Some nitazenes have shown subnanomolar affinities for MOR, with some exhibiting significantly higher affinities than fentanyl. nih.govnih.gov The high binding affinity of these compounds for MOR contributes to their potency. nih.gov

Functional Efficacy at MOR Signaling Pathways

Upon binding to the MOR, this compound, as a potent agonist, initiates intracellular signaling pathways. usdoj.govnih.govmdpi.comnih.govunibo.itbiorxiv.orgbiorxiv.org The activation of MOR primarily involves coupling to inhibitory G proteins, specifically of the Gi/Go family. nih.govnih.govnih.govbiorxiv.orgfrontiersin.orgmdpi.com

Beyond G-protein coupling, MOR activation also leads to receptor phosphorylation by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of beta-arrestin proteins, particularly beta-arrestin 2. nih.govmdpi.comfrontiersin.org Beta-arrestin recruitment can lead to receptor desensitization and internalization, as well as the activation of alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com The concept of biased agonism suggests that some ligands may preferentially activate either G protein signaling or beta-arrestin recruitment. unibo.itmdpi.commdpi.com While initially hypothesized that G protein-biased agonists might offer a better safety profile with reduced side effects, recent research has challenged this notion, suggesting that high intrinsic efficacy in G protein signaling may be a primary driver of adverse effects for potent opioids. nih.govelifesciences.orgnih.govnih.govnih.govbiorxiv.org Studies on some nitazene compounds indicate they can interact with beta-arrestin 2. usdoj.gov However, the precise biased signaling profile of this compound specifically requires further detailed investigation.

G-protein Dependent Signaling Activation

Comparative MOR Potency Analysis

This compound and other nitazene compounds are known for their high potency at the MOR compared to traditional opioids like morphine and fentanyl. usdoj.govj-initiative.orgoas.orgsmf.co.uk Potency is typically assessed through functional assays, measuring the concentration of a compound required to elicit a certain effect (e.g., EC₅₀ in a functional assay). elifesciences.orgfrontiersin.org Some nitazenes have demonstrated subnanomolar potencies in functional assays, indicating their ability to produce significant effects at very low concentrations. nih.gov Comparative studies have shown that some nitazenes are significantly more potent than fentanyl in activating MOR signaling pathways. nih.gov The high potency of this compound contributes to the significant risks associated with its use. j-initiative.orgoas.orgsmf.co.uk

Opioid Receptor Subtype Selectivity

Delta-Opioid Receptor (DOR) Interactions

Research on nitazene derivatives, a class that includes this compound, suggests a high selectivity for the mu-opioid receptor (MOR) over the delta-opioid receptor (DOR). For instance, metonitazene (B1467764) demonstrated significantly lower potency at DOR compared to MOR. nih.gov While specific quantitative data detailing this compound's binding affinity and functional potency at the DOR were not found in the conducted literature search, the general profile of related nitazenes indicates limited interaction with this receptor subtype.

Kappa-Opioid Receptor (KOR) Interactions

Similar to DOR, studies on nitazene compounds, such as isotonitazene and metonitazene, indicate a high degree of selectivity for the MOR over the kappa-opioid receptor (KOR). nih.gov Isotonitazene was found to be significantly more potent at MOR than at KOR. nih.gov Metonitazene also showed substantially higher selectivity for MOR compared to KOR. nih.gov Although direct binding and functional data for this compound at the KOR are not explicitly available in the examined literature, it is likely to follow a similar pattern of low potency and affinity at the KOR, consistent with the observed profile of other nitazene analogs.

Off-Target Receptor Activity Investigations

Investigations into the off-target receptor activity of this compound were not specifically detailed in the gathered information. However, the importance of such screening in drug discovery and development is well-established to identify potential interactions with unintended targets, which could lead to adverse effects. reactionbiology.comnih.govnih.govfrontiersin.org While comprehensive off-target profiling for this compound was not found, the high potency and selectivity of related nitazenes for the MOR suggest that potential off-target interactions, if they exist, would be at significantly higher concentrations compared to their effects at the MOR. nih.gov

Molecular Mechanisms of Receptor Activation

Opioid receptors, as GPCRs, are activated through a series of molecular events initiated by ligand binding. mdpi.comnih.gov

Ligand-Receptor Complex Formation

The interaction between an opioid ligand, such as this compound, and its primary target receptor (likely the MOR, based on the nitazene class profile) involves the formation of a ligand-receptor complex. mdpi.comfrontiersin.orgfrontiersin.org This binding typically occurs within a specific binding pocket on the receptor. nih.govnih.govbiorxiv.org Computational studies on other nitazenes, like etonitazene, suggest preferred binding modes within the mu-opioid receptor, involving interactions with specific residues. nih.govnih.gov The formation of this complex is the initial step in the cascade of events leading to receptor activation. frontiersin.orgfrontiersin.org

Conformational Changes and Receptor Dynamics

Ligand binding to opioid receptors induces conformational changes in the receptor structure. mdpi.comnih.govrsc.org These dynamic changes are crucial for transmitting the signal across the cell membrane and enabling interaction with intracellular signaling proteins. mdpi.comnih.gov Molecular dynamics simulations are a tool used to study these conformational changes and the dynamics of ligand-receptor interactions. nih.govrsc.orgcolab.wsbiorxiv.org While specific simulations for this compound were not found, studies on other opioids and nitazenes highlight how the ligand's presence and its interactions within the binding pocket can influence the receptor's conformation, transitioning it from an inactive to an active state. nih.govnih.govbiorxiv.orgrsc.org

G Protein Coupling and Signaling Pathway Investigations

Opioid receptors primarily couple to inhibitory G proteins, specifically of the Gi/Go family. mdpi.comnih.govnih.govfrontiersin.orguniprot.org

Structure Activity Relationship Sar Studies of Menitazene and Analogs

General Principles of Benzimidazole (B57391) Opioid SAR

The benzimidazole opioid class is chemically defined by the presence of the benzimidazole core and pharmacologically by their opioid activity wikipedia.org. The historical prototype for these compounds is 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene) wikipedia.org. Structure-activity relationship studies have shown that modifications at various positions of the benzimidazole core can significantly affect analgesic potency and receptor binding wikipedia.orgresearchgate.netservice.gov.uk. These compounds typically act as potent agonists at the μ-opioid receptor usdoj.govresearchgate.net.

Specific Substituent Effects on Menitazene's Pharmacological Profile

Systematic comparisons of the effects of different structural modifications to the 2-benzylbenzimidazole core structure on MOR activity have been conducted nih.govresearchgate.net. These studies have focused on the impact of substituents on the benzimidazole ring, the N-substituted alkylamine moiety, and the benzyl (B1604629) group nih.govresearchgate.netresearchgate.net.

Influence of the 5-nitro Group on Benzimidazole Ring Activity

The presence of a nitro group at the 5-position of the benzimidazole ring is a common feature in many potent nitazene (B13437292) opioids, including this compound wikipedia.orgfrontiersin.org. Research indicates that this nitro group plays a crucial role in the activity of these compounds wikipedia.orgnih.govresearchgate.net. Removal of the 5-nitro group on the benzimidazole ring consistently causes a pronounced decrease in potency nih.govresearchgate.netresearchgate.netcfsre.orgugent.be. For instance, 'desnitazene' analogues, which lack the 5-nitro group, show significantly reduced MOR activation compared to their nitrated counterparts nih.govresearchgate.net.

Role of N-Substituted Alkylamine Moiety Modifications

Modifications to the N-substituted alkylamine moiety attached to the 1-position of the benzimidazole ring have a notable impact on the pharmacological activity nih.govresearchgate.netwww.gov.uk. This side chain typically contains a tertiary amine with an N,N-diethyl moiety nih.gov.

Replacing the N,N-dialkylamino unit with cyclic structures like pyrrolidinyl or piperidinyl can result in highly active compounds wikipedia.orgnih.govresearchgate.net. Studies assessing MOR activation by 'ring' substituted analogues (N-pyrrolidino and N-piperidinyl modifications) have shown that these modifications generally yield highly active drugs nih.govresearchgate.netcfsre.orgugent.be. With some exceptions, N-pyrrolidino substitutions have generally been found to be more favorable for MOR activation compared to N-piperidinyl substitutions nih.govresearchgate.netresearchgate.netcfsre.orgugent.be. Examples include N-pyrrolidino etonitazene (etonitazepyne) and N-piperidinyl etonitazene (etonitazepipne) www.gov.uknih.govfederalregister.gov. N-pyrrolidino etonitazene has shown significantly greater agonism to μ-opioid receptors than fentanyl and morphine in in vitro studies who.int.

N-desethyl modifications, where one of the ethyl groups on the terminal amine of the side chain is removed, also show important MOR activity nih.govresearchgate.netcfsre.orgugent.be. These modifications generally result in a slightly lowered potency compared to the parent nitazenes nih.govresearchgate.netcfsre.orgugent.be. However, N-desethyl isotonitazene has been noted as an exception, consistently showing higher potency than isotonitazene in some studies nih.govresearchgate.netresearchgate.netcfsre.orgugent.be. N-desethyl analogues have been detected as metabolites of their parent compounds but are also emerging as standalone drugs researchgate.netnih.gov. Studies on N-desethyl isotonitazene have shown higher binding affinity to μ-opioid receptors than morphine and fentanyl and greater potency in inducing analgesic effects in animal models who.int. N-desethyl etonitazene has also demonstrated increased efficacy and higher potency at MOR compared to fentanyl in bioassays researchgate.netnih.gov.

Pyrrolidino and Piperidinyl Substitutions

Benzyl Group Substitutions and Their Impact on Activity

Substitutions on the phenyl ring of the benzyl group at the 2-position of the benzimidazole core also influence opioid activity wikipedia.orgdrugsandalcohol.ie. The nature and position of these substituents are critical for the pharmacological profile wikipedia.org. For instance, substitution in the para position of the benzyl affects analgesic potency, with different groups yielding varying levels of activity wikipedia.org. The replacement of the benzyl group with other moieties like thienylmethyl, pyridylmethyl, α-napthylmethyl, or styryl has been shown to have a potency-reducing effect wikipedia.org.

Here is a table summarizing some of the substituent effects on benzimidazole opioid activity:

Structural ModificationLocation on Core StructureObserved Effect on Potency (relative to parent/analogs)References
Removal of 5-nitro groupBenzimidazole ring (5-position)Pronounced decrease in potency nih.govresearchgate.netresearchgate.netcfsre.orgugent.be
N-Pyrrolidino substitutionN-substituted alkylamineGenerally more favorable for MOR activation than N-piperidinyl nih.govresearchgate.netresearchgate.netcfsre.orgugent.be
N-Piperidinyl substitutionN-substituted alkylamineGenerally less favorable for MOR activation than N-pyrrolidino nih.govresearchgate.netresearchgate.netcfsre.orgugent.be
N-Desethyl modificationN-substituted alkylamineGenerally slightly lowered potency, but exceptions exist (e.g., N-desethyl isotonitazene) nih.govresearchgate.netresearchgate.netcfsre.orgugent.be
Substitution at para position of benzylBenzyl groupVaries depending on the substituent (e.g., ethoxy > isopropyloxy > n-propyloxy > methoxy (B1213986) > methylthio > H/Cl/F > hydroxy) wikipedia.org
Replacement of benzyl group with other moietiesBenzyl groupPotency-reducing effect wikipedia.org

Note: The data presented in this table is a synthesis of findings from the cited research and represents general trends observed in SAR studies of benzimidazole opioids. Specific potency values can vary depending on the exact compounds and experimental conditions.

In vitro SAR Methodologies and Experimental Design

In vitro SAR studies of this compound and its analogs within the nitazene class employ a range of biochemical and cell-based assays to characterize their interactions with opioid receptors. These methodologies provide detailed insights into the binding characteristics and functional consequences of ligand-receptor interactions without the complexities of in vivo systems.

Methodologies:

A common approach involves the use of competition radioligand binding assays. These assays typically utilize cell membranes expressing the target opioid receptor (such as MOR, delta-opioid receptor (DOR), and kappa-opioid receptor (KOR)) and a radiolabeled ligand that binds specifically to the receptor. The ability of this compound or its analogs to displace the radiolabeled ligand is measured to determine their binding affinity, often expressed as an inhibition constant (Ki). nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov For instance, [³H]DAMGO is frequently used as a radioligand for MOR binding assays in rat brain tissue or Chinese hamster ovary (CHO) cells expressing human opioid receptors. nih.govnih.govfrontiersin.orgmdpi.com

Beyond simple binding affinity, in vitro studies also assess the functional activity of these compounds. This is commonly done using cell-based functional assays that measure downstream signaling events triggered by receptor activation. Two primary signaling pathways mediated by opioid receptors are G protein coupling and β-arrestin recruitment. nih.govfrontiersin.orgmdpi.com

G protein activation assays: These include methods like the [³⁵S]GTPγS binding assay, which measures the stimulation of G protein binding upon receptor activation. mdpi.combiorxiv.orgfrontiersin.org Another method is the measurement of the inhibition of intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation, as MOR activation typically inhibits adenylyl cyclase activity, leading to decreased cAMP levels. nih.govresearchgate.net

β-arrestin recruitment assays: These assays measure the translocation of β-arrestin 2 to the activated opioid receptor, which is involved in receptor desensitization and internalization. nih.govnih.govfrontiersin.orgmdpi.com Cell lines engineered to express a reporter system that indicates β-arrestin 2 recruitment upon receptor activation are used for this purpose. nih.gov

By employing both binding and functional assays, researchers can determine not only how tightly a compound binds to a receptor but also its potency (EC50) and efficacy (Emax) in activating specific signaling pathways. nih.govnih.govfrontiersin.orgmdpi.comnih.govbiorxiv.orgfrontiersin.orgelifesciences.org This allows for the characterization of compounds as full agonists, partial agonists, or antagonists.

Experimental Design:

Typical experimental designs involve the use of cell lines stably expressing human opioid receptors, such as CHO cells, or the use of animal tissue preparations like rat brain membranes which endogenously express opioid receptors. nih.govnih.govfrontiersin.orgmdpi.comnih.gov Reference opioid ligands with known binding and functional profiles, such as fentanyl, morphine, and DAMGO, are included in assays for comparison. nih.govresearchgate.netfrontiersin.orgnih.govbiorxiv.orgelifesciences.org Compounds are tested across a range of concentrations to generate concentration-response curves, from which Ki, EC50, and Emax values are derived. nih.govfrontiersin.orgmdpi.comnih.govfrontiersin.orgelifesciences.org

Detailed Research Findings:

In vitro SAR studies on nitazenes, including this compound analogs, have revealed key structural features influencing their opioid receptor activity. The presence of a nitro group at the R1 position and an alkoxy group at the R2 position of the 2-benzylbenzimidazole core structure is often associated with high potency. biorxiv.orgwikipedia.org Conversely, the removal of the 5-nitro group on the benzimidazole ring consistently leads to a pronounced decrease in potency. nih.govresearchgate.net

Modifications to the 'ring' structure at the R3 position, such as N-pyrrolidino and N-piperidinyl substitutions, can result in highly active compounds. nih.govresearchgate.netwikipedia.org Research indicates that N-pyrrolidino substitutions are generally more favorable for MOR activation compared to N-piperidine substitutions. nih.govresearchgate.net N-desethyl modifications have also shown significant MOR activity, although typically with slightly lower potency than their ethyl counterparts. nih.govresearchgate.net An interesting exception is N-desethyl isotonitazene, which has been observed to be more potent than isotonitazene in some in vitro assays. nih.govresearchgate.net

Substitution patterns on the benzyl ring also impact potency. Studies have shown that the nature and position of substituents at position 4 of the benzyl group influence analgesic potency in a specific order: ethoxy > isopropyloxy > n-propyloxy > methoxy > methylthio > H/Cl/F > hydroxy. wikipedia.org Replacing the benzyl group with other moieties like thienylmethyl, pyridylmethyl, α-naphthylmethyl, or styryl can lead to reduced potency. wikipedia.org

The following table presents representative in vitro data for selected nitazene analogs, illustrating the impact of structural variations on their activity at the mu-opioid receptor.

These findings from in vitro SAR studies are critical for understanding the molecular basis of the varying potencies observed among this compound and its analogs and contribute to the broader understanding of the SAR within the 2-benzylbenzimidazole opioid class.

Synthetic Routes and Chemical Biology Applications for Research

Development of Menitazene Synthesis for Research Standards

The synthesis of this compound (Methylnitazene) for research purposes focuses on obtaining a high-purity compound suitable for analytical and biological studies. This compound citrate (B86180) is available as an analytical reference standard intended for research and forensic applications bertin-bioreagent.comcaymanchem.com. Companies specializing in the synthesis of pharmacopeial and non-pharmacopeial reference standards provide such compounds, emphasizing quality and adherence to industry standards for drug development, analytical validation, and quality control applications synzeal.com. While specific detailed synthetic procedures for research-grade this compound are not extensively detailed in the provided search results, the general class of benzimidazole (B57391) opioids, to which this compound belongs, was first reported in the mid-1950s, with the discovery of the analgesic effect of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene) by Ciba AG wikipedia.org. Subsequent structure-activity relationship studies led to the discovery of nitazenes wikipedia.org. The synthesis of benzimidazoles is a known area, and efforts have been made to develop sensitive assays to identify and quantitate nitazene (B13437292) analogs, suggesting established synthetic methods exist for producing these compounds for analytical and research purposes cfsre.org. Research institutions and licensed controlled substance laboratories can obtain this compound for their studies, indicating a supply chain exists for research-grade material bertin-bioreagent.com.

Derivatization Strategies for Pharmacological Probes

Derivatization of this compound or its core benzimidazole structure is a key strategy in chemical biology to create pharmacological probes. These modified compounds can be used to investigate target interactions, cellular localization, and functional consequences without necessarily aiming for a therapeutic application.

Introduction of Reporter Tags for Binding and Functional Assays

The introduction of reporter tags into small molecules like this compound allows researchers to visualize and quantify their binding to target proteins, such as opioid receptors, and to monitor downstream functional effects universiteitleiden.nlresearchgate.netbio-rad-antibodies.comwikipedia.org. Reporter genes encode proteins that produce easily detectable signals, such as fluorescence or luminescence wikipedia.org. Fluorescent reporters and fluorescent tagging of target proteins enable simultaneous assessment of protein expression and signaling within individual cells nih.gov. This approach can provide robust functional analysis of signaling complexes nih.gov. For example, reporter assays using luciferase or fluorescent proteins are widely used to investigate cellular signaling pathways and as high-throughput screening tools in chemical biology and drug discovery researchgate.netwikipedia.orgpromega.com. By conjugating a suitable reporter tag to this compound or its analogs, researchers can develop probes to study their binding kinetics, receptor internalization, and activation of specific signaling pathways in live cells or in vitro systems universiteitleiden.nlresearchgate.net. This allows for a deeper understanding of the compound's interaction with opioid receptors at a molecular level synzeal.comuniversiteitleiden.nlukri.org.

Generation of Analogs for SAR Expansion Studies

Structure-Activity Relationship (SAR) studies involve synthesizing a series of analogs of a core compound, like this compound, to understand how structural modifications affect biological activity researchgate.net. For benzimidazole opioids, systematic comparisons of the effects of different structural modifications to the 2-benzylbenzimidazole core structure on μ-opioid receptor (MOR) activity have been conducted researchgate.net. These studies reveal the impact of substitutions at various positions on potency and efficacy wikipedia.orgresearchgate.net. For instance, modifications to the N,N-dialkylamino unit or substitutions on the benzyl (B1604629) ring can significantly influence analgesic potency wikipedia.org. The presence of a nitro group at position 5 of the benzimidazole ring is often associated with high potency wikipedia.org. By synthesizing and testing a range of this compound analogs with targeted structural changes, researchers can map the key structural features required for opioid receptor binding and activation researchgate.net. This information is crucial for designing more selective and potent ligands and understanding the molecular requirements for interaction with different opioid receptor subtypes frontiersin.orgthermofisher.comnih.gov. SAR studies on nitazene analogs have shown that certain modifications, such as 'ring' substitutions (e.g., N-pyrrolidino), can yield highly active compounds researchgate.net.

This compound as a Tool in Chemical Biology Research

This compound, as a potent opioid compound, serves as a valuable tool in chemical biology research to probe the complexities of opioid receptor systems and to inform the design of novel ligands synzeal.comuniversiteitleiden.nlresearchgate.netukri.org. Chemical biology utilizes chemical tools and technologies to understand biological systems at the molecular level ukri.orgle.ac.uk.

Elucidating Opioid Receptor Biology

Opioid receptors, particularly the μ-opioid receptor (MOR), are G protein-coupled receptors that play a critical role in pain modulation frontiersin.orgthermofisher.comnih.govnih.gov. Compounds like this compound act as agonists at these receptors nih.gov. Research using such ligands helps to elucidate the intricate signaling pathways mediated by opioid receptors, including both G protein activation and β-arrestin recruitment nih.govmdpi.com. Understanding the nuances of how different ligands bias signaling towards one pathway over the other is a major area of research, as it is hypothesized that G protein-biased signaling may be responsible for desired analgesic effects while minimizing adverse effects mediated by β-arrestin nih.govmdpi.com. By studying the interactions of this compound and its analogs with opioid receptors, researchers can gain insights into receptor conformation changes upon ligand binding and the subsequent differential activation of downstream signaling cascades thermofisher.commdpi.com. This contributes to a deeper understanding of opioid receptor pharmacology and the molecular basis of opioid action frontiersin.orgnih.gov.

Ligand Design and Optimization Strategies

The study of compounds like this compound provides valuable data for the rational design and optimization of novel ligands targeting opioid receptors thermofisher.comnih.govpkumdl.cnnumberanalytics.comresearchgate.netbiorxiv.org. Structure-based and ligand-based design approaches are employed to develop compounds with desired properties, such as improved potency, selectivity for specific receptor subtypes (e.g., kappa opioid receptor for potentially reduced addiction liability), or biased signaling profiles thermofisher.comnih.govpkumdl.cnbiorxiv.orgumaryland.edu. Information gleaned from SAR studies on this compound analogs directly informs the design of new chemical entities with tailored interactions at the opioid receptor binding site wikipedia.orgresearchgate.net. Computational methods and algorithms are increasingly used in de novo design and lead optimization to predict binding affinities and explore chemical space pkumdl.cnnumberanalytics.comresearchgate.netbiorxiv.org. By studying how this compound interacts with the receptor at a molecular level, researchers can apply principles of shape complementarity, electrostatic interactions, and receptor flexibility to design novel ligands with enhanced therapeutic profiles and reduced undesirable effects thermofisher.comnih.gov.

Preclinical Methodologies for Pharmacological Evaluation

In vitro Pharmacological Assays

In vitro assays are crucial for understanding the direct interaction of menitazene with opioid receptors and the subsequent intracellular signaling pathways. These studies often involve cell lines expressing the human μ-opioid receptor.

G Protein Activation Assays

G protein activation assays are used to assess the ability of a compound to stimulate G protein signaling downstream of receptor activation. For μ-opioid receptors, this typically involves coupling to Gi/o proteins. Studies on nitazene (B13437292) analogues, including those structurally related to this compound, have utilized mini-Gi recruitment assays or GloSensor® cAMP assays to monitor MOR activation via G protein pathways researchgate.netresearchgate.net. These assays measure the activation of the Gαi protein pathway following MOR activation researchgate.net.

Beta-Arrestin Recruitment Assays

Beta-arrestin recruitment is another key signaling pathway activated by GPCRs, including the μ-opioid receptor. Beta-arrestin recruitment assays measure the translocation of beta-arrestin proteins to the activated receptor. These assays, such as the β-arrestin 2 recruitment assay, have been employed to evaluate the activity of nitazenes and their metabolites at the MOR researchgate.netresearchgate.netresearchgate.net. Results from these assays provide insights into the G protein-independent pathway activation by these compounds researchgate.net.

Cyclic AMP (cAMP) Inhibition Assays

Activation of Gi/o proteins by the μ-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Cyclic AMP inhibition assays are used to quantify this effect and serve as a measure of G protein signaling activation. GloSensor® cAMP assays are a common method used in the study of nitazenes to monitor MOR activation through the inhibition of cAMP accumulation researchgate.netresearchgate.net. These assays have shown that certain structural modifications in nitazene analogues can influence their activity in inhibiting cAMP accumulation researchgate.net.

In vivo Pharmacological Assessments in Research Models

In vivo studies are conducted in research models to evaluate the pharmacological effects of compounds in a living system, including their analgesic properties and potential for abuse. This compound is currently undergoing in vivo testing usdoj.gov.

Acute Behavioral Models for Receptor Agonism

Acute behavioral models are used to assess the agonist effects of compounds at opioid receptors in vivo. For nitazenes, including this compound, these models can evaluate effects such as analgesia, stereotypic circling behavior, hyperlocomotion, and Straub tail response, which are representative opioid-related physiological and behavioral states researchgate.net. Conditioned place preference tests are also used to evaluate the rewarding effects of nitazene analogues in mice, suggesting that these compounds can elicit rewarding effects through MOR activation researchgate.net. Preclinical analgesia studies using rodents are a common approach, often comparing the ED50 (effective dose 50%) of the test compound to that of morphine usdoj.gov.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compoundInformation not found in provided sources
Morphine5288826
Fentanyl3345
Isotonitazene144701501
Etonitazene9415
Metonitazene (B1467764)140874913
Etodesnitazene160331735
Metodesnitazene140874911
Flunitazene140874912
N-desethyl etonitazeneInformation not found in provided sources
N-desethyl isotonitazeneInformation not found in provided sources
N-pyrrolidino metonitazeneInformation not found in provided sources
N-pyrrolidino protonitazene (B12782313)Information not found in provided sources
Protonitazene140874914
DAMGO54717101
Hydromorphone446100

Interactive Data Tables

Based on the search results, specific quantitative data for this compound across all the detailed in vitro and in vivo assays is not comprehensively available in a format suitable for creating detailed interactive tables for this compound alone. The results discuss findings for nitazene analogues in general or specific analogues other than this compound in detail. For instance, N-desethyl etonitazene EC50 values were provided for beta-arrestin recruitment and Aequoscreen® assays researchgate.net. However, without comparable data specifically for this compound across multiple assay types within the provided sources, comprehensive interactive tables focusing solely on this compound cannot be generated based only on the search results. The text above summarizes the types of assays used and general findings for nitazenes where this compound is mentioned in the context of these evaluations.

For example, a table summarizing the types of in vitro assays and the general findings for nitazenes (including the context where this compound is studied) could be presented:

In vitro Assay TypePurposeGeneral Findings for Nitazenes (based on sources)
Receptor Binding AssaysDetermine receptor affinityStandard method for opioid receptor studies (general context, specific this compound data not found).
G Protein Activation AssaysAssess G protein signaling (Gi/o coupling)Monitored using mini-Gi recruitment or GloSensor® cAMP assays; structural modifications impact activity. researchgate.netresearchgate.net
Beta-Arrestin RecruitmentAssess beta-arrestin pathway activationEvaluated for nitazenes and metabolites; indicates G protein-independent signaling. researchgate.netresearchgate.netresearchgate.net
cAMP Inhibition AssaysQuantify Gi/o signaling via adenylyl cyclaseGloSensor® cAMP assays used to measure decreased cAMP; reflects MOR activation. researchgate.netresearchgate.net

And for in vivo assessments:

In vivo Assessment TypePurposeGeneral Findings for Nitazenes (based on sources)
Acute Behavioral ModelsEvaluate in vivo receptor agonism effectsAssess analgesia, stereotypic behaviors, hyperlocomotion, Straub tail; conditioned place preference shows rewarding effects. researchgate.net
Preclinical Analgesia StudiesCompare analgesic potency to standards (e.g., morphine)ED50 comparisons in rodents are used. usdoj.gov

These tables summarize the methodologies and general findings for the class of compounds this compound belongs to, as specific detailed quantitative data solely for this compound across all requested assays was not present in the provided search results in a structured format for direct table generation.

Analytical Techniques for Research Sample Characterization

The accurate identification and characterization of this compound in research samples are critical steps in preclinical evaluation. A variety of analytical techniques are employed to confirm the compound's identity, assess its purity, and analyze its presence in various matrices. These techniques often involve chromatographic separation coupled with spectroscopic or spectrometric detection methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely utilized for the analysis of synthetic opioids, including nitazene analogs like this compound. LC-MS, particularly with tandem quadrupole mass spectrometry (LC-QQQ-MS) or high-resolution mass spectrometry (LC-HRMS), offers high sensitivity and selectivity for detecting and quantifying these compounds in complex mixtures, such as biological samples cfsre.orgresearchgate.netmdpi.com. GC-MS is also a valuable technique, especially for volatile and semi-volatile compounds, and is often used for qualitative and quantitative analysis by separating components before mass spectral characterization dea.govnews-medical.netalwsci.com. Databases containing GC-MS spectral data for forensic drug standards, including nitazenes, are available to aid in identification caymanchem.comcaymanchem.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for definitive structural characterization of compounds researchgate.netnih.gov. While less sensitive than MS, NMR provides detailed information about the molecular structure, which is essential for confirming the identity of synthesized this compound or identifying its metabolites researchgate.netnih.gov. Infrared (IR) spectroscopy can also be used to identify functional groups within the molecule dea.govnews-medical.netalwsci.com.

Hybrid techniques that combine separation and detection methods, such as LC-MS-NMR or GC-MS-IR, offer comprehensive analytical capabilities news-medical.netalwsci.comnih.gov. These integrated systems allow for separation and subsequent detailed structural analysis of components within a single analysis.

Research findings highlight the application of these techniques in characterizing nitazene analogs. For instance, studies involving the synthesis and characterization of nitazenes have utilized techniques like HPLC-DAD and LC-QTOF-MS to differentiate analogs based on retention times and characteristic fragmentation patterns caymanchem.comnih.gov. A fragment with m/z 100.11 has been identified as a potential marker for screening nitazenes using MS-based methods nih.gov.

Analytical methods for nitazenes in biological matrices, relevant to preclinical studies involving in vivo or in vitro metabolism, have been developed and validated using techniques like LC-MS/MS and LC-HRMS/MS researchgate.netmdpi.comresearchgate.net. These methods often involve sample preparation steps, such as liquid-liquid extraction, and are validated for parameters like linearity, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netmdpi.com.

While specific detailed data tables solely focused on this compound's analytical characteristics in research samples from the provided search results are limited, the general application of these techniques to nitazene analogs provides a strong framework for this compound characterization. The following table illustrates typical analytical parameters that would be relevant for characterizing a compound like this compound using commonly employed techniques, based on the principles and findings from the search results regarding nitazenes.

Analytical TechniqueApplication in ResearchKey Data ObtainedRepresentative Findings (Based on Nitazene Analogs)
LC-MS/MSIdentification, Quantification in complex matricesRetention time, Precursor ions, Fragment ionsDifferentiation of isomers based on retention time and specific fragments; Low LOQs achieved in biological samples researchgate.netmdpi.comcaymanchem.com
GC-MSIdentification, Purity assessmentRetention time, Electron ionization mass spectrumCharacteristic fragmentation patterns; Used in spectral databases for identification dea.govcaymanchem.comcaymanchem.com
NMR SpectroscopyStructural elucidationChemical shifts, Coupling constants, IntegrationConfirmation of molecular structure researchgate.netnih.govresearchgate.net
IR SpectroscopyIdentification of functional groupsAbsorption bandsProvides complementary structural information dea.govnews-medical.netalwsci.com
LC-HRMS/MSIdentification of parent compound and metabolitesAccurate mass measurements, Fragment ionsHigh sensitivity for detecting analytes at low concentrations; Used for structural characterization of synthesized compounds and metabolites researchgate.netmdpi.comresearchgate.net

Note: Specific retention times, m/z values, and spectroscopic data for this compound would be determined experimentally during its characterization using these techniques.

The development and validation of these analytical methods are crucial for ensuring the accuracy and reliability of data obtained during preclinical studies, including the characterization of synthesized this compound and the analysis of its fate in various research models.

Computational and Structural Biology Approaches

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor and to estimate the binding affinity. Studies investigating the interaction of nitazene (B13437292) derivatives, including Menitazene, with the μOR have employed molecular docking to gain a better understanding of their potential binding mechanisms. nih.govbiorxiv.orgbiorxiv.orgnih.govplos.orgnih.gov Various crystal and cryo-electron microscopy (cryo-EM) structures of the μOR bound to different ligands, such as BU72 (PDB 5C1M) and mitragynine (B136389) pseudoindoxyl (MP) (PDB 7T2G), have served as templates for docking simulations. nih.govbiorxiv.orgebi.ac.uk Different docking software, including AutoDock Vina, Glide, and MOE, have been utilized in these investigations. biorxiv.org

Putative Binding Models for this compound at μOR

Molecular docking studies on nitazene derivatives, which include this compound, have suggested the existence of multiple putative binding modes within the μOR. nih.govbiorxiv.orgbiorxiv.orgnih.gov These predicted binding poses indicate that the benzimidazole (B57391) group of these compounds can extend into distinct subpockets within the receptor binding site. Three such subpockets have been identified: subpocket 1 (SP1) located between transmembrane helices (TM) 2 and 3, subpocket 2 (SP2) situated between TM1, TM2, and TM7, and subpocket 3 (SP3) found between TM5 and TM6. nih.govbiorxiv.orgbiorxiv.orgnih.gov For etonitazene, and likely other nitazenes such as this compound, the SP2 binding mode has been suggested as potentially favored. nih.govbiorxiv.orgbiorxiv.orgnih.gov

Prediction of Binding Modes and Stability

Computational methods extend beyond simply predicting binding poses to evaluating the stability of these ligand-receptor complexes. Molecular dynamics (MD) simulations, including conventional MD and metadynamics simulations, are employed to refine the docked poses and assess the dynamic stability of the predicted binding modes over time. nih.govbiorxiv.orgbiorxiv.orgnih.govmdpi.commdpi.comrsc.orgfrontiersin.org These simulations can provide insights into the key interactions that stabilize the ligand within the binding pocket. For instance, in the case of etonitazene, the SP2 binding mode was estimated to be more stable based on metadynamics simulations. nih.govbiorxiv.org Analysis of these simulations has highlighted the importance of interactions such as water-mediated hydrogen bonds and potential π-hole interactions between the nitro group of nitazenes and residues like the conserved Tyr751.39 in stabilizing the binding pose within SP2. nih.govbiorxiv.orgnih.gov

Molecular Dynamics Simulations

Molecular dynamics simulations are a powerful tool used in conjunction with docking to provide a more realistic representation of the ligand-receptor complex in a dynamic environment. These simulations allow researchers to observe the flexibility of both the ligand and the receptor and how their interactions evolve over time. In the context of nitazenes and the μOR, MD simulations have been utilized to refine the poses initially suggested by docking and to evaluate the stability of different binding configurations. nih.govbiorxiv.orgbiorxiv.orgnih.govmdpi.commdpi.comrsc.orgfrontiersin.org By simulating the movement of atoms and molecules, MD can help to identify key residues involved in stable binding and to understand the conformational changes that may occur upon ligand binding. ebi.ac.ukrsc.org

In Silico Screening for Novel this compound Analogs

In silico screening, a computational technique, involves the rapid assessment of large libraries of compounds to identify potential binders to a target receptor. While the provided search results discuss computational approaches for evaluating the risk of new synthetic opioids and general in silico screening methods for identifying potential binders to other targets plos.orgnih.gov, specific details on in silico screening campaigns explicitly for designing and identifying novel this compound analogs aimed at the μOR within the allowed sources are limited. Computational methods are broadly applied in the assessment of novel psychoactive substances and their potential interaction with opioid receptors. plos.org

Computational Design of Biosensors for this compound Detection

Computational design approaches have been successfully applied to develop biosensors capable of detecting emerging synthetic opioids, including this compound. colab.wsresearchgate.netbiorxiv.orgbiorxiv.orgnih.gov One notable strategy involves the computational redesign of existing protein receptors to specifically recognize and bind to nitazene compounds. colab.wsresearchgate.netbiorxiv.orgbiorxiv.orgnih.gov

Deep Mutational Scanning and Sensor Optimization

Deep mutational scanning (DMS) and sensor optimization techniques have been applied to the development of biosensors for detecting synthetic opioids, including this compound. This involves computationally redesigning existing protein scaffolds to bind specifically to target molecules like nitazenes. One notable approach has focused on repurposing the plant abscisic acid receptor PYR1 for this purpose. researchgate.netbiorxiv.orgnih.govcolab.ws

A computational protocol was developed to redesign the PYR1 receptor to bind diverse nitazenes while retaining its dynamic transduction mechanism. researchgate.netbiorxiv.orgnih.gov The goal was to create sensors with a low nanomolar limit of detection against compounds such as nitazene and this compound. researchgate.netbiorxiv.orgnih.gov Deep mutational scanning was employed to optimize the breadth and sensitivity of these nitazene sensors. researchgate.net Libraries of mutations were screened within the binding pocket of the redesigned PYR1 receptor using techniques like yeast display screening coupled with fluorescence-activated cell sorting. biorxiv.org Libraries were screened in the presence of nitazene and this compound at specific concentrations (e.g., 250 nM, approximately 20% of the EC50) to identify mutations that influenced binding. biorxiv.org

This process involved a protein engineering workflow aimed at isolating sensors capable of recognizing a range of clinically relevant nitazenes and their metabolic byproducts with limited cross-specificity to unrelated opioids. researchgate.netbiorxiv.org Deep mutational scans on PYR1 variants exposed to this compound and control conditions (no ligand) were performed to generate data on per-position normalized enrichment ratios for binding to this compound. researchgate.net Analysis of these scans helped identify beneficial mutations shared between nitazene and this compound binding, contributing to the optimization of sensor performance. researchgate.net

The computational design pipeline, combined with experimental screening methods like yeast surface display and in vitro split nano-luciferase assays, facilitated the isolation of nitazene sensors exhibiting low nanomolar sensitivity in vitro. researchgate.netbiorxiv.org This research highlights the utility of computational design and deep mutational scanning in engineering proteins for specific small molecule recognition, paving the way for the development of general sensors applicable in various in vitro and in vivo settings. researchgate.netbiorxiv.orgnih.govcolab.ws

While the specific detailed research findings and comprehensive data tables from these deep mutational scanning experiments on this compound binding to the engineered PYR1 receptor are extensive and often presented in supplementary materials of the source publications, the core finding is the successful application of these techniques to create sensors with enhanced binding characteristics for this compound and other nitazenes. researchgate.netbiorxiv.org The process involves systematically exploring the impact of mutations on receptor-ligand interactions and selecting variants with improved affinity and specificity. researchgate.netbiorxiv.orgarxiv.orgelifesciences.org

Comparative Pharmacological Analysis Within Opioid Classes

Comparison with Other Nitazene (B13437292) Analogs

Nitazene analogs exhibit a wide range of potencies and pharmacological profiles, influenced by structural variations such as the length of the alkoxy chain, the para-benzyl substituent, and the presence of a 5-nitro group. caymanchem.comwikipedia.org Menitazene is one among numerous identified nitazene derivatives. caymanchem.comusdoj.gov

Potency and Efficacy Relative to Isotonitazene and Etonitazene

Isotonitazene and etonitazene are two well-studied nitazene analogs known for their high potency. cdc.govwww.gov.uk Early studies and recent in vitro assessments indicate that etonitazene and isotonitazene are among the most potent compounds in the nitazene class. www.gov.uk Etonitazene has been reported to be up to 1000 times more potent than morphine in mouse studies, while isotonitazene has shown potency up to 500 times that of morphine in similar models. www.gov.ukfrontiersin.org

Comparative data specifically for this compound relative to Isotonitazene and Etonitazene in terms of precise potency and efficacy ratios are limited in the provided search results. However, the general understanding is that nitazenes, as a class, are highly potent, with some exceeding the potency of fentanyl. oas.orgtandfonline.comsmf.co.uk Studies evaluating a range of nitazenes have shown that the rank order of potency can vary depending on the specific assay used. www.gov.uk For instance, in certain in vitro MOR activation assays, the potency rank order for some nitazenes has been reported as etonitazene ≥ isotonitazene > protonitazene (B12782313)metonitazene (B1467764) > butonitazene. www.gov.uk While this compound is mentioned as an opioid in the nitazene class and is currently undergoing in vivo testing, specific comparative data points regarding its potency and efficacy directly against Isotonitazene and Etonitazene were not prominently detailed in the search results. usdoj.govcaymanchem.com

Receptor Selectivity Profiles Across Nitazenes

Nitazene compounds generally demonstrate high selectivity for the mu-opioid receptor (MOR) over the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR). nih.gov Studies on isotonitazene, for example, indicate it is significantly more potent at MOR compared to KOR or DOR. nih.gov N-desethyl isotonitazene, a metabolite, also shows high selectivity for MOR. nih.gov While specific receptor selectivity data for this compound across all opioid receptor subtypes were not found, the high MOR selectivity appears to be a common characteristic of the nitazene scaffold. nih.gov This strong MOR selectivity distinguishes them from some conventional opioids which may have more significant activity at other opioid receptor subtypes. nih.gov

Comparison with Classical Opioids (e.g., Morphine, Fentanyl)

Nitazenes, including this compound, differ significantly from classical opioids like morphine and fentanyl in terms of chemical structure, although they share the common mechanism of action through opioid receptor activation. pharmaceutical-journal.comresearchgate.net

Binding Affinity and Functional Potency Comparisons

In vitro studies consistently show that many nitazenes, including isotonitazene and etonitazene, possess high binding affinity and functional potency at the MOR, often surpassing that of both morphine and fentanyl. tandfonline.comnih.gov Fentanyl is known to be 50 to 100 times more potent than morphine. nih.gov Isotonitazene has been reported to be hundreds of times more potent than morphine and, in some in vitro assays, more potent than fentanyl. nih.govwww.gov.ukfrontiersin.orgnih.gov For example, isotonitazene demonstrated greater than 100-fold potency compared to fentanyl in a G protein dissociation assay. nih.gov Etonitazene has also shown significantly higher potency than fentanyl in certain in vitro functional measurements. nih.gov

While direct comparative binding affinity and functional potency data for this compound against morphine and fentanyl were not explicitly detailed, the available information suggests that this compound, as a nitazene analog, is likely to exhibit high potency at the MOR, consistent with the broader class. usdoj.govsciety.org Studies have indicated that many substituted nitazenes have significantly higher affinities and potencies than fentanyl at the MOR. nih.gov

Here is a table summarizing approximate relative potencies based on available search results:

CompoundApproximate Relative Potency (vs. Morphine)Approximate Relative Potency (vs. Fentanyl)Source Indices
Morphine10.01 - 0.02 nih.gov
Fentanyl50 - 1001 nih.gov
Isotonitazene250 - 900 (up to 500 in some studies)>1 (up to >100 in some assays) oas.orgnih.govwww.gov.uk
EtonitazeneUp to 1000>1 (up to ~9x in some assays) www.gov.uknih.gov
This compoundNot specifically quantifiedNot specifically quantified-

Note: Relative potencies can vary depending on the specific assay and conditions used.

Receptor Selectivity Contrasts

Both nitazenes and classical opioids like morphine and fentanyl primarily exert their analgesic effects through the MOR. researchgate.netpainphysicianjournal.com However, nitazenes appear to exhibit a higher degree of selectivity for the MOR compared to KOR and DOR than some classical opioids. nih.gov While fentanyl is considered a selective MOR agonist, morphine demonstrates some activity at DOR and KOR in addition to MOR. painphysicianjournal.comnih.gov The strong MOR selectivity of nitazenes, as observed with isotonitazene and its metabolite, is suggested to be a characteristic of the benzimidazole (B57391) scaffold. nih.gov

Academic Research Challenges and Future Directions

Current Gaps in Menitazene Pharmacological Understanding

Despite the initial discovery and characterization of benzimidazole (B57391) opioids, including compounds structurally related to this compound, significant gaps remain in the detailed pharmacological understanding of this compound itself. While some related compounds like etonitazene and metonitazene (B1467764) were first reported in 1957 and their potencies relative to morphine noted, comprehensive pharmacological data for every analog, including this compound, may not be fully established or publicly available. For instance, metodesnitazene, another related benzimidazole derivative, is noted to have approximately the same potency as morphine in animal studies, highlighting the variability within this class and the need for specific data on this compound. wikipedia.org The emergence of novel nitazene (B13437292) analogs, not previously detailed in scientific or patent literature, further underscores the dynamic nature of this class of compounds and the continuous need for updated pharmacological research. wikipedia.org A general challenge in drug research is the gap between knowledge gained from research and its utilization in practice and policy, which can also apply to understanding the effects and prevalence of emerging substances like this compound. nih.gov

Advanced Methodologies for Comprehensive Characterization

Comprehensive characterization of this compound and its analogs necessitates the application of advanced methodologies to gain deeper insights into their properties and interactions.

Development of Novel Biosensors and Detection Tools for Research

The development of novel biosensors and detection tools is crucial for the effective study and monitoring of this compound and related synthetic opioids. Nitazenes, as an emergent class of synthetic opioids, pose detection challenges due to the consistent release of new analogs. biorxiv.orgcolab.ws Research is ongoing to develop new ways of testing a wide range of nitazenes and their metabolic products. biorxiv.orgcolab.ws For example, a computational protocol has been developed to redesign the plant abscisic acid receptor PYR1 to bind diverse nitazenes, including this compound, and this redesigned sensor has shown a low nanomolar limit of detection in vitro. biorxiv.orgcolab.wsresearchgate.net Deep mutational scanning has also been employed to yield sensors capable of recognizing a range of clinically relevant nitazenes with limited cross-specificity against unrelated opioids. biorxiv.orgresearchgate.net Biosensors, in general, are analytical tools that convert a bio-signal into a measurable response, and their applicability is expanding for continuous and real-time detection of various substances, including those relevant to forensic science like drug or toxicology screening. researchgate.netsamajournals.co.za Electrochemical biosensors are among the most common and cost-effective types being researched. indianchemicalsociety.com

Integrative Computational and Experimental Approaches

Integrative computational and experimental approaches are increasingly vital for the comprehensive characterization of compounds like this compound. Computational approaches have the potential to significantly accelerate the drug discovery process by assisting in areas such as structure modeling, binding site prediction, molecular docking, and virtual screening. researchgate.net These methods can reduce the time and resources required for experiments. researchgate.net Integrating computational and experimental studies is facilitating new perspectives and attempts to develop unified theories in understanding molecular interactions. mdpi.com For instance, computational design of protein binding pockets, coupled with experimental techniques like deep mutational scanning and directed evolution, has been used to create sensors capable of detecting multiple nitazene derivatives. biorxiv.org Computational methodologies can also be used to determine properties like solubility and partition coefficients, as demonstrated in studies on other compounds. mdpi.com While computational methods for predicting ligand-protein interactions are continuously improving, integrating these with experimental feedback is crucial for robust and reliable research. mdpi.com

Role of Patent Literature in this compound Research

Patent literature serves as a valuable, albeit sometimes overlooked, resource in the research landscape of chemical compounds, including this compound. nih.gov Analyzing patent data can provide insights into historical discoveries and contemporary trends in analog development. researchgate.net

Historical Patent Analysis for Early Discoveries

Historical patent analysis can shed light on the early discoveries and development efforts related to this compound and its structural class. The pain-relieving properties of benzimidazole opioids were initially discovered in the mid-1950s by a Swiss company. wikipedia.org While specific historical patents directly naming this compound might require targeted searching of older patent databases, analyzing patents for related benzimidazole opioids like etonitazene and metonitazene, first reported in 1957, can provide context on the initial research directions and synthetic routes explored for this class of compounds. wikipedia.orgwikipedia.org Historical patent records, such as those in the UK dating back to the 15th century, and the development of modern patent systems in countries like Venice and France, illustrate the long history of protecting inventions, including chemical compounds and processes. nationalarchives.gov.ukwikipedia.org Early patent documents, including specifications, can contain detailed technical information about the compounds and their intended uses at the time of invention. nationalarchives.gov.uk

Contemporary Patent Landscape Analysis for Analog Development

Contemporary patent landscape analysis is essential for understanding ongoing research and development in this compound analogs. This involves examining recently filed patents to identify novel structures, synthetic methods, and potential applications being explored. Tools exist to facilitate access to patent literature and extract relevant information linked to chemical structures, which can help establish a patent landscape around compounds of interest. nih.gov Analyzing contemporary patents can reveal trends in the modification of the benzimidazole core structure and the impact of different substitutions on the properties of the resulting analogs, building upon the structure-activity relationship studies initiated with earlier compounds. wikipedia.org The continuous emergence of new nitazene analogs highlights the ongoing efforts in this area, and patent filings are likely to reflect these developments. wikipedia.org Patent analysis can also provide insights into the strategic decisions of organizations in managing and valuing their intellectual property related to these compounds. hhs.se Furthermore, patent data can be used to identify associations with scientific literature, highlighting research that is influencing innovation trends in this field. frontiersin.org Challenges exist in patenting, such as ensuring novelty and nonobviousness, which are critical considerations in the development and patenting of new analogs. harvardlawreview.org

Future Avenues for Basic Chemical Biology Research

Basic chemical biology research involving this compound (PubChem CID: 162623683), and the broader class of benzimidazole opioids, presents several promising future avenues. Given their potent activity primarily at the mu-opioid receptor (MOR) usdoj.govnih.gov, further exploration into the precise molecular mechanisms of their interaction with this receptor at a basic science level is warranted. While it is known that these compounds act as MOR agonists and their activation involves interaction with β-arrestin-2 usdoj.gov, detailed structural and dynamic studies could provide deeper insights.

Future research could focus on utilizing this compound as a chemical probe to dissect specific aspects of opioid receptor function and signaling pathways. Chemical biology often employs small molecules to perturb biological systems and understand complex processes novartis.comuu.nlox.ac.uk. This compound's high potency and selectivity for the MOR could make it a valuable tool for studying receptor conformational changes, downstream signaling cascades beyond G protein activation and β-arrestin recruitment, and the potential for biased agonism at a fundamental level nih.gov. Understanding these mechanisms could contribute to the broader knowledge of opioid receptor pharmacology, which is crucial for developing more targeted compounds in the future, even if not for therapeutic use of this compound itself.

Furthermore, the development of novel chemical tools for detecting and studying this compound and its analogs in complex biological matrices is a relevant area for basic chemical biology. Research has explored redesigning receptors, such as the plant abscisic acid receptor PYR1, to bind diverse nitazenes, including this compound, for detection purposes researchgate.net. This highlights a potential avenue for developing highly selective biosensors or probes that could be used in basic research to track the distribution and interaction of this compound within biological systems in vitro or in vivo, without focusing on toxicological or forensic applications explicitly.

Basic research into the structure-activity relationships (SAR) of this compound and closely related benzimidazole structures could also continue to provide fundamental insights into the molecular features critical for potent MOR activation usdoj.govnih.gov. By synthesizing and testing a range of this compound analogs with subtle structural modifications, researchers can map the chemical space around the this compound scaffold that is essential for receptor binding and activation. This type of basic chemical biology research contributes to the fundamental understanding of ligand-receptor interactions within the opioid system.

While existing data confirm this compound's interaction with opioid receptors bertin-bioreagent.com, detailed quantitative binding and functional data specifically for this compound in various in vitro systems relevant to basic chemical biology research (e.g., isolated receptor systems, cell lines expressing specific opioid receptors) could be valuable. Such data, presented in tables, would support future research by providing baseline parameters for comparative studies with other opioid ligands or modified this compound structures.

Example of potential data representation (illustrative table structure, actual data would require specific experimental results):

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (EC50)Signaling Pathway Studied
This compoundMOR[Data][Data]G protein, β-arrestin
Metabolite AMOR[Data][Data]G protein
Metabolite BDOR[Data][Data]β-arrestin

Such tables would be populated with specific experimental results from future basic research studies investigating the molecular interactions and effects of this compound and its related compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.